1-Azaspiro[3.3]heptan-3-ol
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Overview
Description
1-Azaspiro[3.3]heptan-3-ol is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique spirocyclic structure, which imparts distinct physicochemical properties. It is often explored as a bioisostere of piperidine, a common structural motif in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-ol can be synthesized through a series of well-defined steps. One of the key synthetic routes involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH₃) to yield this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: AlH₃, LiAlH₄, NaBH₄
Substitution: Alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields amines .
Scientific Research Applications
1-Azaspiro[3.3]heptan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets. The compound can mimic the structure of piperidine, allowing it to bind to similar biological receptors. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptan-3-ol is often compared with other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: This compound is another bioisostere of piperidine but differs in the position of the nitrogen atom within the spirocyclic structure.
Spirocyclic β-lactams: These compounds share a similar core structure but have different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to mimic piperidine makes it a valuable tool in drug design and medicinal chemistry .
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2 |
InChI Key |
LSNMTKFBZRNHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)O |
Origin of Product |
United States |
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